Fmoc-allo-Thr(tBu)-OH

Descripción general

Descripción

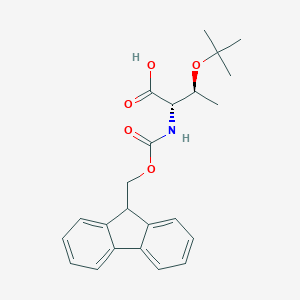

Fmoc-allo-Thr(tBu)-OH is a derivative of threonine, an amino acid, which is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino end and a tert-butyl (tBu) group at the hydroxyl side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-allo-Thr(tBu)-OH typically involves the protection of the threonine amino acid. The Fmoc group is introduced to the amino group of threonine using Fmoc-Cl in the presence of a base such as sodium carbonate. The hydroxyl group is protected by the tBu group using tert-butyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The use of solid-phase synthesis allows for the efficient production of peptides with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-allo-Thr(tBu)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, while the tBu group is removed using acidic conditions like trifluoroacetic acid (TFA).

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, TFA for tBu removal.

Coupling: HBTU, DIC, and bases like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where this compound is incorporated at specific positions .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-allo-Thr(tBu)-OH is primarily used in peptide synthesis due to its ability to protect amino groups during chain elongation. This protection prevents unwanted side reactions, enhancing the efficiency and yield of synthesized peptides.

Case Study : A study demonstrated the synthesis of phytosulfokine peptides using this compound, confirming the identity of synthesized peptides through LC-MS and NMR techniques .

Drug Development

The compound is instrumental in developing peptide-based therapeutics. Research indicates that peptides synthesized from this compound exhibit enhanced stability and bioavailability compared to their non-modified counterparts.

Case Study : Research involving opioid peptides showed that modifications with D-amino acids improved pharmacological profiles, including increased receptor selectivity and reduced degradation.

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of peptides to other biomolecules, which is essential for creating targeted drug delivery systems.

Protein Engineering

Researchers utilize this compound to design and modify proteins, enhancing their stability and functionality for various applications in biotechnology.

Analytical Chemistry

This compound aids in developing analytical methods for characterizing peptides, improving accuracy and efficiency in peptide analysis.

Mecanismo De Acción

The mechanism of action of Fmoc-allo-Thr(tBu)-OH involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The tBu group protects the hydroxyl side chain, ensuring the correct sequence and structure of the peptide . Once the synthesis is complete, the protecting groups are removed, yielding the final peptide product .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Thr(tBu)-OH: Similar to Fmoc-allo-Thr(tBu)-OH but with a different stereochemistry.

Fmoc-Ser(tBu)-OH: Similar but with a serine residue instead of threonine.

Fmoc-Tyr(tBu)-OH: Similar but with a tyrosine residue instead of threonine.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence the biological activity and properties of the synthesized peptides. This makes it a valuable tool in peptide synthesis and research .

Actividad Biológica

Fmoc-allo-Thr(tBu)-OH, or N-Fmoc-O-tert-butyl-D-allo-threonine, is a derivative of the amino acid threonine that is widely utilized in peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl ester, which facilitate the selective synthesis of peptides while preventing unwanted side reactions. This article explores the biological activity of this compound, including its synthesis, applications in research, and potential therapeutic implications.

- Molecular Formula : CHNO

- Molecular Weight : 397.47 g/mol

- CAS Number : 170643-02-4

- Appearance : White powder

- Purity : ≥ 98% .

Synthesis

The synthesis of this compound typically involves:

- Fmoc Protection : The amino group is protected using Fmoc chloride in the presence of a base such as triethylamine.

- Esterification : The carboxylic acid group is esterified with tert-butyl alcohol using dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

Enzyme Interactions

This compound is primarily used to synthesize peptides that can be studied for their interactions with enzymes. Research has shown that peptides containing allo-threonine residues exhibit unique conformational properties that may enhance their binding affinity to specific enzymes or receptors .

Antibacterial Activity

In studies evaluating the antibacterial properties of peptides synthesized with this compound, it was found that certain derivatives displayed significant activity against Bacillus subtilis. For instance, a modified peptide showed a minimum inhibitory concentration (MIC) of 2 μg/mL, indicating that while it was less potent than its parent compound (MIC of 0.06 μg/mL), it still retained respectable antibacterial properties .

Cytotoxic Effects

Research involving methotrexate-conjugated oligopeptides has demonstrated that this compound can be incorporated into drug delivery systems. These systems showed enhanced cellular uptake and cytotoxicity against cancer cells compared to free methotrexate, suggesting that the compound may play a role in improving therapeutic efficacy in cancer treatments .

Case Studies

| Study | Findings |

|---|---|

| Study on enzyme interactions | Peptides synthesized with this compound showed enhanced binding to target enzymes due to unique conformational properties. |

| Antibacterial activity assessment | Modified peptides exhibited MIC values indicating significant antibacterial effects against Bacillus subtilis. |

| Methotrexate conjugation study | Increased cellular uptake and cytotoxicity were observed in cancer cells when using this compound in drug delivery systems. |

The biological activity of this compound is largely attributed to its structural configuration, which allows for effective peptide synthesis while maintaining stability during reactions. The Fmoc group protects the amino functionality during synthesis, which can later be removed under basic conditions to expose the free amino group for further biological interactions .

Propiedades

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOLWEQBVPVDPR-XOBRGWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369199 | |

| Record name | Fmoc-L-allo-Thr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201481-37-0 | |

| Record name | Fmoc-L-allo-Thr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.